ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate
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Overview
Description
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate is an intricate chemical compound known for its unique structure and diverse range of applications. The compound is characterized by its combination of benzo[d]thiazole, triazole, and thioester functional groups, which contribute to its rich chemical reactivity and potential in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Synthesis of 2-oxobenzo[d]thiazole: : This can be achieved via the reaction of o-aminothiophenol with phosgene.
Formation of 4-phenyl-4H-1,2,4-triazole: : This step involves cyclization of appropriate hydrazine derivatives with phenyl acetic acid.
Condensation Reaction: : The benzo[d]thiazole and triazole components are linked through a thioether bond, typically formed by nucleophilic substitution reactions.
Esterification: : Finally, ethyl propanoate is introduced to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each of these steps for large-scale synthesis, focusing on yields, purity, and cost-effectiveness. Methods such as continuous flow synthesis could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can modify the ketone group of the benzo[d]thiazole ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and thioester moiety.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Conditions for substitution vary widely depending on the desired transformation, with common reagents including halides, acids, and bases.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Yields alcohols or amines depending on the site of reduction.
Substitution: : Leads to a variety of derivatives with modified functional groups.
Scientific Research Applications
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate has significant potential across several fields:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Potential as a pharmaceutical intermediate.
Industry: : Applications in material science, particularly in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways: : The compound may interfere with enzymatic activity or receptor signaling, affecting cellular processes such as replication, transcription, and signal transduction.
Comparison with Similar Compounds
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate stands out due to its unique combination of functional groups. Similar compounds include:
Mthis compound: : Differing by the methyl ester instead of ethyl.
Ethyl 2-((5-((2-hydroxybenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate: : Featuring a hydroxyl group instead of a ketone on the benzo[d]thiazole ring.
This compound's unique structure and reactivity make it a subject of ongoing research and application in various scientific disciplines.
Properties
IUPAC Name |
ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-28-19(26)14(2)29-20-23-22-18(25(20)15-9-5-4-6-10-15)13-24-16-11-7-8-12-17(16)30-21(24)27/h4-12,14H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNHUBFONWQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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